molecular formula C9H10N2O3 B3053489 4-[(methylcarbamoyl)amino]benzoic acid CAS No. 54057-66-8

4-[(methylcarbamoyl)amino]benzoic acid

Cat. No.: B3053489
CAS No.: 54057-66-8
M. Wt: 194.19 g/mol
InChI Key: WSOMAKYZWNPMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Methylcarbamoyl)amino]benzoic acid (IUPAC name: 4-{[(methylamino)carbonyl]amino}benzoic acid) is a benzoic acid derivative featuring a methylcarbamoyl amino group at the para position. Its molecular formula is C₉H₁₀N₂O₃ (molecular weight: 194.19 g/mol), with a purity of 95% reported in synthesis protocols .

Properties

IUPAC Name

4-(methylcarbamoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10-9(14)11-7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13)(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMAKYZWNPMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308425
Record name 4-(methylcarbamoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54057-66-8
Record name NSC203915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylcarbamoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(methylcarbamoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzoic acid+methyl isocyanate4-[(methylcarbamoyl)amino]benzoic acid\text{4-aminobenzoic acid} + \text{methyl isocyanate} \rightarrow \text{this compound} 4-aminobenzoic acid+methyl isocyanate→4-[(methylcarbamoyl)amino]benzoic acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-[(Methylcarbamoyl)amino]benzoic acid serves as an important intermediate in the synthesis of several active pharmaceutical ingredients. Its derivatives are utilized in the development of drugs for various therapeutic areas, including:

  • Antibiotics: The compound is involved in synthesizing antibiotics based on quinoline and indole structures .
  • Local Anesthetics: It is used in the preparation of local anesthetics like procaine and tetracaine, which are essential in pain management during medical procedures .
  • Antiviral Agents: Research indicates that PABA derivatives exhibit antiviral properties, making them potential candidates for developing antiviral medications .

Dermatological Applications

Potassium 4-aminobenzoate, a derivative of PABA, is employed in treating dermatological disorders such as scleroderma and dermatomyositis. Its ability to act as a cytoprotective agent enhances its utility in dermatology .

Antimicrobial Properties

Studies have shown that PABA derivatives exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa. The low pH conditions enhance their antibacterial effects .

UV Protection

As a UV-blocking agent, this compound is incorporated into sunscreen formulations to provide protection against harmful UV radiation. Its efficacy as a UV filter has made it a common ingredient in cosmetic products aimed at skin protection .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Listeria monocytogenes and Salmonella enteritidis with potential for drug development .
Study 2Sunscreen EfficacyEvaluated the UV-blocking capabilities of PABA derivatives, confirming their role in enhancing skin protection formulations .
Study 3Drug SynthesisHighlighted the use of methyl esters derived from 4-aminobenzoic acid in synthesizing novel antibiotics, showcasing practical applications in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of 4-[(methylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoic Acid Derivatives

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
4-[(Methylcarbamoyl)amino]benzoic acid - C₉H₁₀N₂O₃ Para: methylcarbamoyl amino 194.19 High hydrogen-bonding potential
4-[(Aminocarbonyl)amino]benzoic acid 6306-25-8 C₈H₈N₂O₃ Para: aminocarbonyl amino 180.16 Increased polarity vs. methyl
4-(Methylamino)benzoic acid 10541-83-0 C₈H₉NO₂ Para: methylamino 151.16 Reduced steric hindrance
4-(4-Bromobenzenesulfonamido)benzoic acid 126145-99-1 C₁₃H₁₀BrNO₄S Para: bromophenylsulfonamido 356.19 Enhanced acidity (sulfonyl group)
3-Amino-5-(methylcarbamoyl)benzoic acid 1954-96-7 C₉H₁₀N₂O₃ Meta: methylcarbamoyl amino 194.19 Altered electronic distribution
Antimicrobial and Antiparasitic Potential
  • 4-[(Aminocarbonyl)amino]benzoic acid: Similar urea derivatives are explored as protease inhibitors, such as VEA-260 targeting Plasmodium falciparum . The methylcarbamoyl group in the target compound may enhance binding affinity compared to unsubstituted analogs.
Crystallographic and Hydrogen-Bonding Behavior
  • 4-(Methylamino)benzoic acid (CAS 10541-83-0) forms planar molecules with O–H⋯O and N–H⋯O hydrogen bonds, creating eight-membered rings in crystal packing . The methylcarbamoyl analog likely exhibits stronger intermolecular interactions due to additional carbonyl and N–H groups.

Physicochemical Properties

  • Acidity : Electron-withdrawing groups (e.g., sulfonyl in CAS 126145-99-1) lower pKa values, enhancing acidity. The methylcarbamoyl group in the target compound has moderate electron-withdrawing effects, likely resulting in a pKa between 3–4 .
  • Solubility: Urea derivatives (e.g., CAS 6306-25-8) show higher aqueous solubility than methylamino analogs (CAS 10541-83-0) due to increased polarity .

Biological Activity

4-[(Methylcarbamoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amine and a carbamoyl group attached to a benzoic acid backbone. Its molecular formula is C9H10N2O3, and it is structurally related to PABA, which is known for various biological activities.

Biological Activities

Antimicrobial Activity : Research has demonstrated that derivatives of PABA exhibit significant antimicrobial properties. For instance, studies have shown that certain PABA analogs possess antibacterial activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM . The modification of PABA can enhance its bioactivity, leading to derivatives that exhibit broad-spectrum antifungal properties with MIC values around 7.81 µM .

Anticancer Potential : Various studies indicate that PABA derivatives may have anticancer effects. For example, some analogs have shown cytotoxicity against cancer cell lines such as HepG2, with IC50 values reported at 15.0 µM or lower . The structural modifications in these compounds can significantly affect their efficacy against different cancer types.

Antioxidant and Anti-inflammatory Properties : PABA and its derivatives have been noted for their antioxidant capabilities, which could help mitigate oxidative stress in biological systems . Additionally, these compounds may possess anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. For instance, PABA acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria, thus exhibiting antibacterial properties . Moreover, the inhibition of cholinesterase enzymes has been observed in some PABA derivatives, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various Schiff bases derived from PABA against pathogenic bacteria using the agar well diffusion method. Results indicated that some derivatives effectively inhibited bacterial growth, suggesting their potential as new antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : In vitro studies on novel PABA analogs showed significant cytotoxic effects against multiple cancer cell lines. Compounds were tested for their ability to induce apoptosis in cancer cells, with promising results indicating their potential utility in cancer therapy .
  • Dermatological Applications : PABA has been used in sunscreens due to its ability to absorb UV radiation and protect skin cells from damage. Studies have highlighted its role as a photoprotective agent, further expanding its application scope in dermatology .

Q & A

Q. What are the standard synthetic routes for 4-[(methylcarbamoyl)amino]benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 4-aminobenzoic acid with methyl isocyanate in dry acetone under reflux (3–5 hours, 60–80°C). Key factors affecting yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetone) enhance reactivity .
  • Temperature control : Excessive heat may lead to side reactions, such as hydrolysis of the urea moiety.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR confirms the urea linkage (δ 6.5–7.5 ppm for aromatic protons; δ 2.8 ppm for methylamine protons). 13^{13}C NMR identifies carbonyl carbons (C=O at ~165 ppm) .
  • FT-IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and 1680 cm1^{-1} (C=O stretch) validate the structure .
  • HPLC-MS : Ensures molecular ion consistency (expected [M+H]+^+: 209.2) and monitors degradation products .

Q. How can researchers resolve contradictions in reported melting points or solubility data?

Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Use powder X-ray diffraction (PXRD) to compare crystallinity with literature data .
  • Standardize solvent systems for solubility tests (e.g., DMSO for polar assays, hexane for nonpolar) .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO2_2 at the para position) increase enzyme inhibition (e.g., carbonic anhydrase IC50_{50} improved from 12 µM to 3.5 µM) .
  • Hydrophobic substituents (e.g., trifluoromethyl) enhance membrane permeability, as shown in logP assays (logP increased from 1.2 to 2.8) .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in the urea moiety : Mitigated by low-temperature data collection (100 K) and SHELXL refinement with anisotropic displacement parameters .
  • Twinned crystals : Resolved using the TwinRotMat algorithm in PLATON, with R-factor convergence <5% .

Q. How do reaction conditions impact the formation of byproducts in scaled-up synthesis?

Methodological Answer: At >10 g scale, competing pathways (e.g., dimerization) emerge. Strategies include:

  • Slow reagent addition to minimize local excess (reduces dimer yield from 15% to 3%) .
  • In-line FT-IR monitoring to detect intermediates and adjust pH/temperature dynamically .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Identifies binding poses in carbonic anhydrase (binding energy: -8.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveal stable hydrogen bonds between the urea group and Thr199/His94 residues over 100 ns trajectories .

Q. How can conflicting bioactivity data across studies be reconciled?

Methodological Answer:

  • Assay standardization : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and control for pH/temperature .
  • Meta-analysis : Pool data from ≥3 independent studies; apply Cochran’s Q-test to assess heterogeneity (p <0.05 indicates significant variation) .

Q. What advanced purification techniques improve yield in enantioselective synthesis?

Methodological Answer:

  • Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers with >99% ee .
  • Simulated moving bed (SMB) chromatography reduces solvent use by 40% in large-scale separations .

Q. How does the compound’s stability under physiological conditions affect drug design?

Methodological Answer:

  • Hydrolytic degradation : The urea bond breaks at pH >8 (t1/2_{1/2} = 2 hours). Stabilization strategies include PEGylation (t1/2_{1/2} extended to 8 hours) .
  • Plasma protein binding : LC-MS/MS assays show 85% binding to albumin, requiring prodrug approaches to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(methylcarbamoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(methylcarbamoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.